1-ethenyl-5-nitro-1H-pyrazole
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Overview
Description
1-ethenyl-5-nitro-1H-pyrazole is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, and a nitro group at position 5. This compound is part of the pyrazole family, which is known for its diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethenyl-5-nitro-1H-pyrazole typically involves the cyclocondensation of acetylenic ketones with substituted hydrazines or hydrazides. One common method includes the reaction of ethyl 5-ethynylanthranilate with substituted hydrazines in ethanol, which provides the pyrazole ring . Another approach involves the use of Amberlyst-70 as a heterogeneous catalyst, offering eco-friendly attributes and a simple reaction workup .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocondensation reactions using cost-effective and thermally stable catalysts. The use of photoredox reactions and one-pot multicomponent processes are also explored for efficient production .
Chemical Reactions Analysis
Types of Reactions
1-ethenyl-5-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: In situ oxidation employing bromine or heating in DMSO under oxygen to form pyrazoles.
Reduction: Reduction reactions involving hydrazine derivatives.
Substitution: N-arylation reactions with aryl halides in the presence of copper powder.
Common Reagents and Conditions
Oxidation: Bromine, DMSO, oxygen.
Reduction: Hydrazine derivatives.
Substitution: Aryl halides, copper powder, KOtBu or Cs2CO3 as bases.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-ethenyl-5-nitro-1H-pyrazole has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-ethenyl-5-nitro-1H-pyrazole involves its interaction with molecular targets and pathways in biological systems. The compound’s nitro group and pyrazole ring structure contribute to its reactivity and potential biological effects. The exact molecular targets and pathways are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 3-ethenyl-5-nitro-1H-pyrazole
- 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid
- 5-amino-3-(cyanomethyl)-1H-pyrazol-4-yl cyanide
Uniqueness
1-ethenyl-5-nitro-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethenyl group at position 1 and nitro group at position 5 differentiate it from other pyrazole derivatives, making it a valuable compound for various applications .
Properties
Molecular Formula |
C5H5N3O2 |
---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
1-ethenyl-5-nitropyrazole |
InChI |
InChI=1S/C5H5N3O2/c1-2-7-5(8(9)10)3-4-6-7/h2-4H,1H2 |
InChI Key |
NATQPJHCEGQVFH-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=CC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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